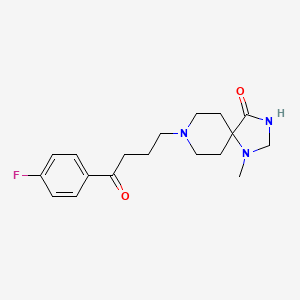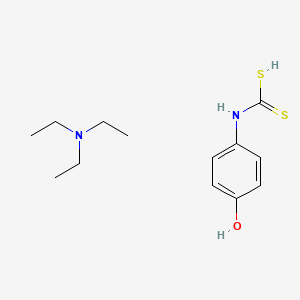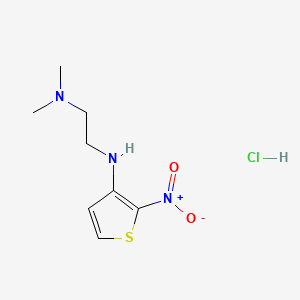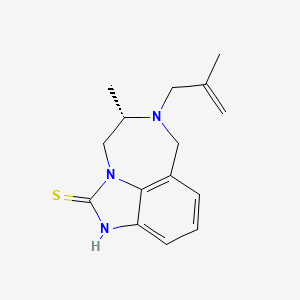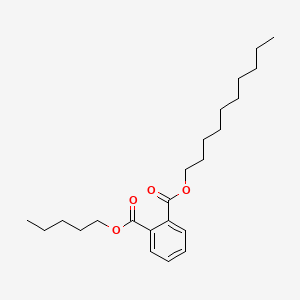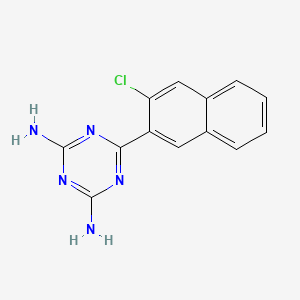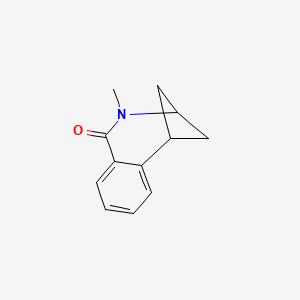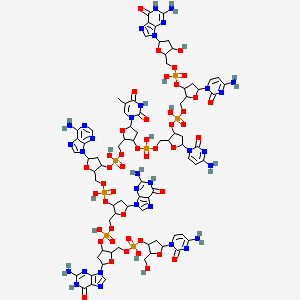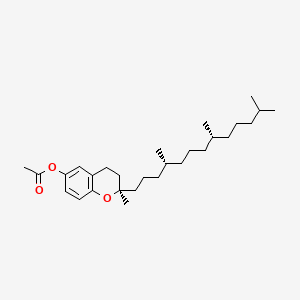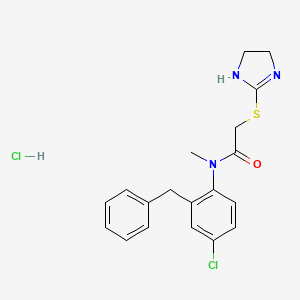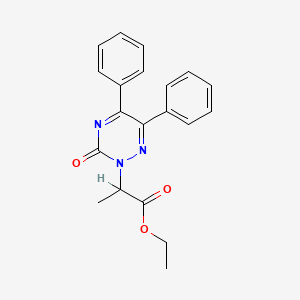
Phosphonic acid, (5-(3-fluorobenzoyl)-2,4-dihydro-3H-pyrazol-3-ylidene)bis-, tetraethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (5-(3-fluorobenzoyl)-2,4-dihydro-3H-pyrazol-3-ylidene)bis-, tetraethyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorobenzoyl group and a pyrazolylidene moiety, making it an interesting subject for research in chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (5-(3-fluorobenzoyl)-2,4-dihydro-3H-pyrazol-3-ylidene)bis-, tetraethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the 3-fluorobenzoyl precursor, which is then reacted with other reagents to form the final compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (5-(3-fluorobenzoyl)-2,4-dihydro-3H-pyrazol-3-ylidene)bis-, tetraethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorobenzoyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
Phosphonic acid, (5-(3-fluorobenzoyl)-2,4-dihydro-3H-pyrazol-3-ylidene)bis-, tetraethyl ester has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of phosphonic acid, (5-(3-fluorobenzoyl)-2,4-dihydro-3H-pyrazol-3-ylidene)bis-, tetraethyl ester involves its interaction with specific molecular targets and pathways The fluorobenzoyl group and pyrazolylidene moiety play key roles in its activity, influencing its binding affinity and reactivity
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (3-fluorobenzoyl)acetate: Shares the fluorobenzoyl group but differs in its overall structure and properties.
4-Fluorobenzylamine: Contains a fluorobenzyl group, offering different reactivity and applications.
3-Fluorobenzoic acid: A simpler compound with a fluorobenzoyl group, used in various chemical reactions.
Uniqueness
Phosphonic acid, (5-(3-fluorobenzoyl)-2,4-dihydro-3H-pyrazol-3-ylidene)bis-, tetraethyl ester stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
132508-17-9 |
|---|---|
Formule moléculaire |
C18H27FN2O7P2 |
Poids moléculaire |
464.4 g/mol |
Nom IUPAC |
[5,5-bis(diethoxyphosphoryl)-1,4-dihydropyrazol-3-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C18H27FN2O7P2/c1-5-25-29(23,26-6-2)18(30(24,27-7-3)28-8-4)13-16(20-21-18)17(22)14-10-9-11-15(19)12-14/h9-12,21H,5-8,13H2,1-4H3 |
Clé InChI |
UIBAAMPWVKMRCQ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1(CC(=NN1)C(=O)C2=CC(=CC=C2)F)P(=O)(OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


